molecular formula C17H11N3O3 B2942199 N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941993-84-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2942199
CAS No.: 941993-84-6
M. Wt: 305.293
InChI Key: NOQLLMPYIPLINN-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]oxazole core linked to an isoxazole-5-carboxamide moiety via a phenyl bridge. This structure combines aromatic and heteroaromatic systems, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-16(15-8-9-18-23-15)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-14(13)22-17/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQLLMPYIPLINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. Starting materials such as ortho-aminophenol and heptafluoro-2-iodopropane are commonly used . The reaction conditions often involve the use of solvents like petroleum ether and ethyl acetate, and purification is achieved through flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Scientific Research Applications of N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide

This compound is a compound featuring a benzoxazole moiety linked to a phenyl group, further connected to an isoxazole ring. It is of interest for its potential biological activities and applications in medicinal chemistry and materials science.

Potential Applications

This compound has several applications in scientific research:

  • Chemistry It serves as an intermediate in synthesizing more complex molecules.
  • Biology It is studied for its potential antimicrobial, antifungal, and anticancer activities.
  • Medicine It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
  • Industry It is used in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation This reaction can introduce oxygen-containing functional groups.
  • Reduction This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
  • Substitution This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Biological Activities

This compound is a synthetic compound of interest in medicinal chemistry because of its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory areas.

Anticancer Activity
Research indicates that this compound exhibits anticancer properties. Studies on similar isoxazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines, including MCF-7 and HL-60, through modulation of apoptosis-related proteins such as Bcl-2 and Bax.

The proposed mechanism involves:

  • Inhibition of NF-κB: This pathway is crucial for cell survival and proliferation. Inhibition leads to reduced survival of cancer cells.
  • Regulation of apoptosis: The compound influences the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, promoting cell death in cancerous cells.

Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown efficacy against various pathogens, indicating that this compound may inhibit bacterial and fungal growth.

Anti-inflammatory Effects
Preliminary investigations have highlighted the compound’s role in immunomodulation and anti-inflammatory responses. Isoxazole derivatives are known to influence cytokine production, which could be beneficial in treating autoimmune diseases.

One study on benzo[d]oxazole derivatives showed neuroprotective effects on β-amyloid-induced PC12 cells. The results indicated that these compounds could significantly reduce neuroinflammation markers and improve cell viability, suggesting a therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1013798-93-0)
  • Structure : Replaces the isoxazole ring with a pyrazole.
  • Molecular Formula : C₁₉H₁₆N₄O₂ (MW: 332.4).
  • This substitution may reduce metabolic stability compared to the isoxazole analog due to differences in ring electronegativity .
(E)-3-(2-Ethoxyphenyl)-N-(3-(S-methylsulfonimidoyl)allyl)isoxazole-5-carboxamide (Compound 27)
  • Structure : Retains the isoxazole-5-carboxamide core but substitutes the benzo[d]oxazole with a 2-ethoxyphenyl group and adds a sulfonimidoyl side chain.
  • Molecular Weight : 335.3.

Substituent Variations

5-Methyl-N-[2-methyl-6-(1-methylethyl)phenyl]-3-isoxazolecarboxamide (CAS 130403-03-1)
  • Structure : Simpler isoxazole carboxamide with a branched alkyl substituent on the phenyl ring.
  • Molecular Formula : C₁₅H₁₈N₂O₂ (MW: 258.3).
N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE
  • Structure : Features a benzhydryl group and a chloro-substituted phenyl ring.

Functional Group Additions

5-(Furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide (CAS 1203315-91-6)
  • Structure : Incorporates a furan and oxadiazole ring.
  • Molecular Formula : C₁₈H₁₃N₃O₄ (MW: 335.3).
  • Key Differences : The oxadiazole’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to the benzo[d]oxazole-containing target compound .
N-([(BENZYLOXY)AMINO]METHYLENE)-5-(([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]AMINO)METHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE (CAS 338399-38-5)
  • Structure : Contains a dihydroisoxazole core with trifluoromethyl and pyridinyl groups.
  • Molecular Formula : C₁₉H₁₇ClF₃N₅O₃ (MW: 455.8).
  • Key Differences : Fluorine atoms improve metabolic resistance, while the pyridine ring introduces basicity, altering pharmacokinetic profiles .

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzo[d]oxazole moiety
  • Isoxazole ring
  • Carboxamide functional group

Its molecular formula is C16_{16}H12_{12}N2_{2}O2_{2}, with a molecular weight of approximately 270.30 g/mol. The structural complexity enhances its interaction with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study on similar isoxazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines, including MCF-7 and HL-60, through modulation of apoptosis-related proteins such as Bcl-2 and Bax .

The proposed mechanism involves:

  • Inhibition of NF-κB : This pathway is crucial for cell survival and proliferation. Inhibition leads to reduced survival of cancer cells .
  • Regulation of apoptosis : The compound influences the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, promoting cell death in cancerous cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown efficacy against various pathogens, indicating that this compound may inhibit bacterial and fungal growth.

Anti-inflammatory Effects

Preliminary investigations have highlighted the compound’s role in immunomodulation and anti-inflammatory responses. Isoxazole derivatives are known to influence cytokine production, which could be beneficial in treating autoimmune diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis via NF-κB inhibition; modulates Bcl-2/Bax expression
AntimicrobialPotential efficacy against various pathogens
Anti-inflammatoryModulates cytokine production; potential in autoimmune disease treatment

Case Study: Neuroprotective Effects

A related study on benzo[d]oxazole derivatives showed neuroprotective effects on β-amyloid-induced PC12 cells. The results indicated that these compounds could significantly reduce neuroinflammation markers and improve cell viability, suggesting a therapeutic potential for neurodegenerative diseases .

Synthesis and Application

The synthesis of this compound typically involves multi-step synthetic routes including electrophilic substitution and cyclization. The compound serves as an intermediate in the development of more complex molecules with therapeutic applications across various fields, including oncology and infectious diseases.

Q & A

Basic: What are common synthetic routes for N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide and related analogs?

Methodological Answer:
Synthesis typically involves amide coupling or cyclization reactions . For example:

  • Amide Coupling : Reacting isoxazole-5-carboxylic acid derivatives with amines (e.g., 3-(benzo[d]oxazol-2-yl)aniline) using coupling agents like EDCI/HOBt or DCC. Yields vary (24–93%) depending on steric and electronic factors .
  • Cyclization : Constructing the benzoxazole ring via condensation of 2-aminophenols with carbonyl derivatives under acidic or oxidative conditions .
  • Substituent modifications (e.g., methoxy, acetyl groups) are introduced at early stages to optimize reactivity .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in benzoxazole appear as distinct doublets (δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:
Based on structurally similar compounds (e.g., N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide):

  • GHS Hazards : Acute toxicity (Category 4, H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at –20°C in sealed containers. Spills require neutralization with inert absorbents .

Advanced: How do structural modifications (e.g., substituents on benzoxazole or isoxazole) influence bioactivity?

Methodological Answer:

  • Benzoxazole Modifications : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance kinase inhibition by increasing electrophilicity at the binding pocket .
  • Isoxazole Modifications : Methyl or acetyl groups improve solubility and metabolic stability. For example, 5-methyl substitution in isoxazole reduces hepatic clearance .
  • SAR Studies : Replacements with thiazole or pyrazole rings (isosteres) alter selectivity; e.g., KRC-108 (TrkA inhibitor) uses a pyrazol-4-yl group for enhanced binding .

Advanced: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Kinase Assays : Measure IC50_{50} values against targets (e.g., TrkA) using fluorescence polarization or ADP-Glo™ kits. KRC-108 showed sub-µM inhibition in TrkA assays .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations. Compounds with triazole-carboxamide moieties exhibited 82–93% growth inhibition .
  • Cardioprotective Models : Rat models treated with analogs (e.g., hydrazinecarboxamide derivatives) showed reduced doxorubicin-induced cardiotoxicity (p<0.01) .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

  • Optimize Reaction Conditions : Varying solvents (DMF vs. THF), temperatures (rt vs. 60°C), or catalysts (e.g., Pd(OAc)2_2) can improve yields. For example, cyclization in DMF at 80°C increased yields from 24% to 93% .
  • Purification Techniques : Use preparative HPLC instead of column chromatography for polar byproducts. achieved 90% purity via gradient elution .
  • Mechanistic Analysis : Monitor intermediates via LC-MS to identify yield-limiting steps (e.g., oxime formation in vs. acylation in ) .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes to targets (e.g., TrkA’s ATP-binding pocket). KRC-108’s benzoxazole moiety showed strong π-π stacking with Phe589^{589} .
  • QSAR Models : Correlate logP values (2.5–4.0) with bioavailability. Derivatives with cLogP <3.5 exhibit better absorption in Caco-2 assays .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize syntheses .

Advanced: What strategies address solubility challenges during formulation?

Methodological Answer:

  • Co-Solvents : Use DMSO:PBS (1:4) for in vitro studies (e.g., 10 mM stock solutions stored at –20°C) .
  • Prodrug Design : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility. ’s methoxy derivatives improved solubility by 3-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability in vivo .

Advanced: How do isosteric replacements (e.g., oxazole → thiazole) affect metabolic stability?

Methodological Answer:

  • Thiazole vs. Oxazole : Thiazole’s sulfur atom increases metabolic resistance to CYP3A4 oxidation, extending half-life (t1/2_{1/2}) from 2.1 to 4.8 hrs in microsomal assays .
  • Benzothiazole Analogs : Showed 2-fold higher plasma exposure in rat PK studies compared to benzoxazole derivatives .
  • Fluorine Substitution : 5-Trifluoromethyl groups reduce clearance by blocking dealkylation pathways .

Advanced: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-UV/ELS : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients. Detect impurities at 0.1% levels (λ = 254 nm) .
  • LC-HRMS : Identify byproducts via exact mass (e.g., m/z 335.4 for a methylsulfinyl impurity in ) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C20_{20}H20_{20}N2_{2}O6_{6}) with ≤0.4% deviation .

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